molecular formula C16H34OSn B1298054 Tributyl(1-ethoxyvinyl)stannane CAS No. 97674-02-7

Tributyl(1-ethoxyvinyl)stannane

Cat. No.: B1298054
CAS No.: 97674-02-7
M. Wt: 361.2 g/mol
InChI Key: HGXJOXHYPGNVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(1-ethoxyvinyl)stannane, also known as (1-ethoxyvinyl)tri-n-butylstannane, is an organotin compound with the molecular formula C16H34OSn. It is a colorless liquid that is primarily used in organic synthesis, particularly in Stille coupling reactions. This compound is known for its ability to introduce a 1-ethoxyvinyl group into various substrates, making it a valuable reagent in synthetic chemistry .

Mechanism of Action

Target of Action

Tributyl(1-ethoxyvinyl)stannane, also known as Tributyl(1-ethoxyvinyl)tin, is primarily used in the field of organic synthesis . Its primary targets are organic compounds that undergo Stille coupling .

Mode of Action

The compound interacts with its targets through a process known as Stille coupling . This is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds . In this reaction, this compound acts as an acetyl anion equivalent .

Biochemical Pathways

The Stille coupling reaction is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules . The product of the reaction involving this compound is an α,β−unsaturated ketone . This compound can further participate in other reactions, leading to various downstream effects.

Pharmacokinetics

Like other organotin compounds, it is likely to have low bioavailability due to its large molecular weight .

Result of Action

The primary result of the action of this compound is the formation of α,β−unsaturated ketones . These compounds are valuable in organic synthesis and can be used to create a wide variety of other compounds.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Stille coupling reaction requires a palladium catalyst . Additionally, the reaction is typically performed in an anhydrous environment, as the presence of water can lead to hydrolysis . The reaction is also sensitive to temperature and pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(1-ethoxyvinyl)stannane can be synthesized through the reaction of tributyltin hydride with ethyl vinyl ether in the presence of a radical initiator. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous nature of organotin compounds .

Chemical Reactions Analysis

Types of Reactions

Tributyl(1-ethoxyvinyl)stannane is primarily involved in Stille coupling reactions, which are palladium-catalyzed cross-coupling reactions between organotin compounds and organic halides or pseudohalides. This compound can also participate in other types of reactions, such as electrophilic substitution and hydrolysis .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tributyl(1-ethoxyvinyl)stannane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: Employed in the preparation of functionalized polymers and advanced materials.

    Medicinal Chemistry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(1-ethoxyvinyl)stannane is unique due to its ability to introduce a 1-ethoxyvinyl group, which can act as an acetyl anion equivalent. This makes it particularly valuable in the synthesis of α,β-unsaturated ketones and other complex organic molecules .

Properties

IUPAC Name

tributyl(1-ethoxyethenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXJOXHYPGNVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347248
Record name Tributyl(1-ethoxyvinyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97674-02-7
Record name Tributyl(1-ethoxyvinyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, tributyl(1-ethoxyethenyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributyl(1-ethoxyvinyl)stannane
Reactant of Route 2
Tributyl(1-ethoxyvinyl)stannane
Reactant of Route 3
Tributyl(1-ethoxyvinyl)stannane
Reactant of Route 4
Tributyl(1-ethoxyvinyl)stannane
Reactant of Route 5
Tributyl(1-ethoxyvinyl)stannane
Reactant of Route 6
Tributyl(1-ethoxyvinyl)stannane
Customer
Q & A

Q1: What is a key application of Tributyl(1-ethoxyvinyl)stannane in organic synthesis?

A1: this compound serves as a valuable reagent for introducing a two-carbon unit in the synthesis of various organic compounds. For instance, it plays a crucial role in constructing the β-carboline skeleton, a common motif found in many natural products with diverse biological activities. [, ]

Q2: Can you provide an example of how this compound is used to synthesize a specific compound?

A2: Certainly. In the synthesis of 1-acetyl-β-carboline (4), researchers employed a palladium-catalyzed coupling reaction between 1-chloro-β-carboline (1) and this compound (3). Following this coupling, a hydrolysis step with aqueous acid was performed, leading to the successful formation of the desired 1-acetyl-β-carboline. [] You can find a detailed reaction scheme and explanation in the research paper referenced.

Q3: Beyond β-carboline alkaloids, are there other applications of this compound in synthetic chemistry?

A3: Yes, this compound is also utilized in the synthesis of chlorins, a class of compounds structurally similar to porphyrins found in chlorophyll. It facilitates the introduction of vinyl or acetyl groups at specific positions on the chlorin ring system. [, ] This modification is crucial for tailoring the photophysical properties of synthetic chlorins for applications in photodynamic therapy and artificial photosynthesis.

Q4: The research mentions "Pd-mediated coupling". Could you elaborate on the role of palladium in these reactions with this compound?

A4: Palladium acts as a catalyst in these reactions. It facilitates the formation of a carbon-carbon bond between the organic molecule (like the β-carboline or chlorin) and the vinyl group of this compound. These palladium-catalyzed coupling reactions, often referred to as Stille couplings, are highly versatile and widely employed in organic synthesis.

Q5: The research highlights the significance of modifying chlorins with different substituents. Why is this important?

A5: Introducing various substituents, such as vinyl or acetyl groups, at specific positions on the chlorin ring significantly influences their light absorption and emission properties. [] Researchers can fine-tune these properties by carefully selecting the type and position of substituents. This control is crucial for developing synthetic chlorins with enhanced performance in applications like photodynamic therapy, where efficient light absorption and energy transfer processes are paramount.

Q6: What is the significance of developing plastic scintillators loaded with organotin compounds like this compound?

A6: Incorporating organotin compounds like this compound into plastic scintillators enhances their ability to detect gamma rays. These modified scintillators exhibit fast decay characteristics and improved energy resolution, making them highly suitable for gamma spectroscopy applications. []

Q7: Are there any limitations or challenges associated with using this compound in these applications?

A7: While this compound proves to be a valuable reagent in various synthetic applications, it's important to acknowledge that organotin compounds, in general, can pose environmental concerns due to their potential toxicity. [] Researchers and industries are actively exploring alternative reagents and developing sustainable practices to mitigate any adverse environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.